molecular formula C17H19ClN4O2 B5541855 2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile

2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5541855
M. Wt: 346.8 g/mol
InChI Key: SLECQMGOVQQGBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step protocols, including the use of microwave irradiation and conventional heating methods. For instance, compounds with similar structures have been prepared by microwave irradiation, showcasing the efficiency of this method in synthesizing novel compounds with potential biological activities (Mahesh, Perumal, & Vijaya Pandi, 2004).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been characterized by various spectroscopic methods such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These methods provide detailed information on the structural features and the nature of the bonding within the molecule, aiding in understanding its chemical behavior (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be inferred from their reactions and the resulting products. For example, the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities suggest a broad spectrum of chemical reactivity that could be applied to the target compound for various applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a crucial role in determining the compound's applicability in different fields. Studies on similar compounds have utilized X-ray analysis to delve into the crystalline structure, providing insights into the physical characteristics that influence their practical utility (Jukić, Cetina, Halambek, & Ugarković, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are essential for understanding the compound's utility. The synthesis and analysis of related compounds have highlighted the importance of understanding these properties for application development (Shehry, Abu‐Hashem, & El-Telbani, 2010).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives, including triazole compounds, have been synthesized for their potential antimicrobial activities. For example, derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines showed good or moderate activities against test microorganisms. Such studies highlight the interest in exploring novel compounds for antimicrobial properties, potentially applicable to "2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile" if structurally similar (Bektaş et al., 2010).

Crystal Structures and Inclusion Compounds

The detailed molecular structure and conformational forms of aripiprazole, a neuroleptic drug, have been elucidated, showing how solvates of the compound crystallize from different environments. Such studies are crucial for understanding drug interactions at the molecular level and could be relevant for investigating the crystalline properties of "2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile" (Tessler & Goldberg, 2006).

Solubility and Thermodynamics

The solubility and thermodynamics of a novel antifungal compound from the 1,2,4-triazole class have been investigated, providing insights into solute-solvent interactions and potential biological delivery pathways. Research in this area can inform the development of new drugs by understanding their physicochemical properties and how these relate to their solubility and biological activity (Volkova et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds, such as "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione," and their characterization through various spectroscopic methods illustrate the ongoing research in creating and studying new chemical entities. These activities underscore the scientific community's interest in discovering compounds with potential therapeutic or industrial applications, which could extend to the compound (Wujec & Typek, 2023).

properties

IUPAC Name

2-[(3-chlorophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-2-21-6-8-22(9-7-21)17-15(11-19)20-16(24-17)12-23-14-5-3-4-13(18)10-14/h3-5,10H,2,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLECQMGOVQQGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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